Ezetimibe Benzyl Impurity (MBZT-2)

Regioisomer separation HPLC impurity profiling Ezetimibe process impurities

Ezetimibe Benzyl Impurity (MBZT-2), CAS 851860-29-2, is a structurally defined process-related impurity of the cholesterol absorption inhibitor ezetimibe. Chemically designated as (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one with a molecular formula of C₃₁H₂₇F₂NO₃ and a molecular weight of 499.56 g/mol, this compound belongs to the benzyl-protected intermediate class of ezetimibe impurities.

Molecular Formula C31H27F2NO3
Molecular Weight 499.56
CAS No. 851860-29-2
Cat. No. B601702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe Benzyl Impurity (MBZT-2)
CAS851860-29-2
Synonyms(3R,4R)-3-(3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(3-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
Molecular FormulaC31H27F2NO3
Molecular Weight499.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Ezetimibe Benzyl Impurity (MBZT-2) CAS 851860-29-2: Critical Reference Standard for Ezetimibe ANDA Filing and Method Validation


Ezetimibe Benzyl Impurity (MBZT-2), CAS 851860-29-2, is a structurally defined process-related impurity of the cholesterol absorption inhibitor ezetimibe . Chemically designated as (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one with a molecular formula of C₃₁H₂₇F₂NO₃ and a molecular weight of 499.56 g/mol, this compound belongs to the benzyl-protected intermediate class of ezetimibe impurities [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is specifically intended for use as a reference standard in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [2].

Why Ezetimibe Benzyl Impurity (MBZT-2) Cannot Be Substituted by Other Benzyl-Containing Ezetimibe Impurities


Ezetimibe Benzyl Impurity (MBZT-2) and Ezetimibe Benzyl Ether Impurity (CAS 163222-32-0) share an identical molecular formula (C₃₁H₂₇F₂NO₃, MW 499.56 g/mol) yet are structurally distinct regioisomers: MBZT-2 bears the benzyloxy substituent on the 3-position of the propyl side chain, whereas the Benzyl Ether Impurity carries the benzyloxy group on the 4-position of the phenyl ring attached to the azetidinone core [1]. This regioisomerism fundamentally alters chromatographic retention behavior, UV spectral properties, and mass spectrometric fragmentation patterns [2]. Regulatory guidelines (ICH Q3A/Q3B) require identification, quantification, and control of each specified impurity individually; therefore, substituting one benzyl impurity reference standard for another would lead to inaccurate impurity profiling, potential misidentification in HPLC analysis, and non-compliance with pharmacopeial and ANDA filing requirements .

Quantitative Differentiation Evidence: Ezetimibe Benzyl Impurity (MBZT-2) CAS 851860-29-2 vs. Comparator Ezetimibe Benzyl Ether Impurity (CAS 163222-32-0)


Structural Regioisomerism Drives Chromatographic Differentiation Between MBZT-2 and Benzyl Ether Impurity

MBZT-2 (CAS 851860-29-2) is a regioisomer of Ezetimibe Benzyl Ether Impurity (CAS 163222-32-0). Both share the same molecular formula (C₃₁H₂₇F₂NO₃) and molecular weight (499.56 g/mol), but MBZT-2 has the benzyloxy group at the 3-position of the (S)-3-(4-fluorophenyl)propyl side chain, while the Benzyl Ether Impurity has the benzyloxy group at the 4-position of the phenyl ring on the azetidinone core [1][2]. In stability-indicating HPLC methods for ezetimibe, eleven related substances including process-related impurities and degradants are separated and quantified, with each impurity exhibiting a unique relative retention time (RRT) [3]. Although a direct head-to-head RRT comparison between these two specific compounds in the same chromatographic system is not available in the open literature, regioisomers of identical molecular weight require chromatographic resolution for accurate identification and quantification under ICH Q3A guidelines [4].

Regioisomer separation HPLC impurity profiling Ezetimibe process impurities

Purity Specification for MBZT-2 as a Reference Standard vs. Typical Bulk Impurity Levels

Commercially supplied Ezetimibe Benzyl Impurity (MBZT-2) is provided with a purity specification of >95% (HPLC) by BOC Sciences, making it suitable as a reference standard for quantitative impurity determination . In contrast, this impurity is typically detected in ezetimibe crude drug substance at levels ranging from 0.05% to 0.8% as part of the process-related impurity profile [1]. The high-purity reference standard enables accurate calibration for quantifying trace-level MBZT-2 in API batches, which is essential for demonstrating compliance with ICH Q3A identification and qualification thresholds.

Reference standard purity Pharmaceutical impurity quantification Quality control

Regulatory-Grade Characterization Data Package: MBZT-2 vs. Uncharacterized In-House Impurity Isolates

Ezetimibe Benzyl Impurity (MBZT-2) is supplied with detailed characterization data compliant with regulatory guidelines, including structural confirmation by NMR and MS, as stated by SynZeal and ISP Standards [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This pre-verified characterization package reduces the analytical burden on the purchasing laboratory compared to isolating and characterizing the impurity in-house, which would require multi-step chromatographic isolation, NMR structural elucidation, and MS confirmation—a process that can take weeks to months.

Regulatory compliance Reference standard characterization ANDA filing support

Defined Storage Condition: 2–8°C Refrigerated Storage for MBZT-2 Ensures Reference Standard Stability

Pharmaffiliates specifies that Ezetimibe Benzyl Impurity (MBZT-2) requires storage at 2–8°C under refrigeration [1]. This defined storage condition is critical for maintaining the chemical integrity of the benzyl ether linkage, which may be susceptible to hydrolytic or oxidative degradation under ambient storage conditions over extended periods. In contrast, the Ezetimibe Benzyl Ether Impurity (CAS 163222-32-0) is reported by Rx-8.com to have a melting point of 176–178°C and is stored as a solid under ambient conditions, suggesting differing thermal stability profiles between the two regioisomeric benzyl impurities .

Reference standard stability Storage condition Pharmaceutical impurity handling

Origin as a Late-Stage Process Impurity from Incomplete Benzyl Deprotection

MBZT-2 originates as a process-related impurity during the synthesis of ezetimibe when the benzyl protecting group on the C-3 hydroxyl of the (S)-3-(4-fluorophenyl)-3-hydroxypropyl side chain is not fully removed during the catalytic hydrogenation step [1]. This is mechanistically distinct from the Benzyl Ether Impurity (CAS 163222-32-0), which arises from incomplete deprotection of the benzyl group on the 4-hydroxy position of the phenyl ring [2]. The two impurities are thus indicative of different process control failure modes: MBZT-2 reflects incomplete side-chain deprotection, while the Benzyl Ether Impurity reflects incomplete phenolic deprotection. This differential origin has implications for process optimization and root-cause investigation during manufacturing deviations.

Process impurity formation Benzyl deprotection Ezetimibe synthesis route

Optimal Application Scenarios for Ezetimibe Benzyl Impurity (MBZT-2) CAS 851860-29-2 Based on Evidence


HPLC Method Development and System Suitability Testing for Ezetimibe ANDA Submissions

MBZT-2 serves as a critical reference standard for developing and validating stability-indicating HPLC methods intended for ANDA filing. As demonstrated by Luo et al. (2015), ezetimibe drug substance can contain up to eleven related substances requiring chromatographic resolution [1]. MBZT-2, as a regioisomer of the Benzyl Ether Impurity with identical molecular weight, necessitates an authentic reference standard for unambiguous peak identification—mass spectrometry alone cannot distinguish these isomers. The compound is used to establish system suitability parameters including resolution, relative retention time, and peak purity, and to demonstrate that the analytical method can specifically detect and quantify this impurity at the ICH Q3A reporting threshold (0.05%) [2].

Forced Degradation Studies to Establish Impurity Fate and Degradation Pathways

Ezetimibe undergoes extensive degradation under thermal, acidic, oxidative, basic, and hydrolytic stress conditions, with the main degradation product identified as the tetrahydropyran analog via LC-MS/MS [1]. MBZT-2, containing a benzyl ether linkage, is relevant as both a potential degradation marker and a process impurity that may undergo further transformation under stress conditions. Its presence in forced degradation samples can help establish whether the benzyl impurity is a degradation product or exclusively process-related, informing the impurity control strategy required for regulatory submissions.

Reference Standard for Quantitative Impurity Determination in Commercial API Batch Release

With a supplied purity of >95% (HPLC) [1], MBZT-2 meets the purity requirements for use as an external calibration standard in quantifying trace-level benzyl impurity in ezetimibe API batches. This is essential for demonstrating that the impurity level does not exceed the ICH Q3A identification threshold (0.10%) or qualification threshold (0.15%) for a drug substance with a maximum daily dose ≤2 g/day. The availability of pre-characterized, regulatory-compliant MBZT-2 reference standards reduces the analytical development burden on QC laboratories and accelerates batch release testing [2].

Process Optimization and Root-Cause Investigation During Ezetimibe Manufacture

MBZT-2 is specifically indicative of incomplete catalytic hydrogenation during the benzyl deprotection step of the ezetimibe synthetic route [1]. Monitoring MBZT-2 levels across reaction intermediates and final API batches allows process chemists to optimize hydrogenation parameters (catalyst loading, H₂ pressure, reaction time, temperature) to minimize this impurity. During manufacturing investigations, an elevated MBZT-2 result can be directly traced to inefficiencies in the side-chain deprotection step, distinguishing this root cause from other process deviations such as incomplete phenolic deprotection (which would elevate the Benzyl Ether Impurity instead) [2].

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